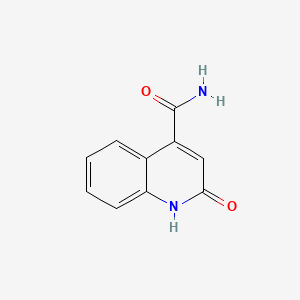

2-Hydroxyquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxyquinoline-4-carboxamide is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of 2-Hydroxyquinoline-4-carboxamide and its derivatives involves several methodologies. A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolinone-3-Carboxamides with excellent yields . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolinone-3-Carboxamides .Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-4-carboxamide consists of a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyquinoline-4-carboxamide include a molecular weight of 188.19 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Quinolines and their derivatives are known for their role in synthesizing various heterocyclic compounds, which often exhibit unique biological activities. “2-Hydroxyquinoline-4-carboxamide” could be used in the synthesis of related four-membered to seven-membered heterocycles .

Therapeutic Biomedical Research

Quinoline derivatives have been studied for their therapeutic potential. For example, they have been investigated as inhibitors in 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are promising targets for treating various human diseases .

Anti-Cancer Agent Research

Some quinoline-based compounds have been designed and reported to be potent anti-cancer agents against breast, lung, and CNS tumors. Derivatives like “2-Hydroxyquinoline-4-carboxamide” could be explored for similar anti-cancer properties .

Anticancer Activity in Cell Lines

Quinoline-carboxamide derivatives have shown good anti-proliferative activities in comparison to standard drugs like Doxorubicin against various cell lines, suggesting potential applications in cancer treatment research .

Safety and Hazards

The safety information for 2-Hydroxyquinoline-4-carboxamide includes several hazard statements such as H302, H315, H319, and H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

It’s worth noting that quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimalarial, anticancer, and antioxidant properties . The interaction of these compounds with their targets often leads to changes in cellular processes, contributing to their therapeutic effects .

Biochemical Pathways

Quinoline derivatives have been associated with various biochemical pathways, often related to their observed biological activities .

Pharmacokinetics

A related compound, a quinoline-4-carboxamide derivative, was reported to have excellent pharmacokinetic properties, including good oral efficacy in a malaria mouse model . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability and therapeutic potential of the compound .

Result of Action

Quinoline derivatives have been reported to exhibit various cellular effects, often related to their biological activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of therapeutic compounds .

Propiedades

IUPAC Name |

2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSMDMHOLCNPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)

![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)

![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)

![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)